molecular formula C18H30O8 B1217788 Cinatrin C2 CAS No. 136266-36-9

Cinatrin C2

Cat. No.: B1217788
CAS No.: 136266-36-9
M. Wt: 374.4 g/mol
InChI Key: PGSIZGNMLWEDQZ-UHFFFAOYSA-N
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Description

Cinatrin C2 is a complex organic compound with a unique structure that includes a peroxy group, a hydroxyl group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cinatrin C2 typically involves multiple steps:

    Formation of the Oxolane Ring: The initial step involves the formation of the oxolane ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an acid catalyst under controlled temperature conditions.

    Introduction of the Peroxy Group: The peroxy group can be introduced via a peroxidation reaction. This involves the reaction of the oxolane derivative with a peroxide reagent, such as hydrogen peroxide, in the presence of a catalyst.

    Addition of the Hydroxyl Group: The hydroxyl group can be introduced through a hydroxylation reaction. This can be achieved by reacting the intermediate compound with a hydroxylating agent, such as osmium tetroxide, under mild conditions.

    Carboxylation: The final step involves the introduction of the carboxylic acid group through a carboxylation reaction. This can be achieved by reacting the intermediate compound with carbon dioxide in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, leading to the formation of ketones or aldehydes.

    Reduction: Reduction reactions can target the peroxy group, converting it into a hydroxyl group or an ether.

    Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, leading to the formation of esters or amides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include alcohols (for esterification) and amines (for amidation).

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of hydroxyl or ether derivatives.

    Substitution: Formation of esters or amides.

Scientific Research Applications

Chemistry

In chemistry, Cinatrin C2 is used as a reagent in organic synthesis. Its unique structure allows it to participate in various chemical reactions, making it a valuable tool for the synthesis of complex molecules.

Biology

In biology, this compound is studied for its potential biological activities. Its peroxy group can generate reactive oxygen species, which can be used to study oxidative stress and its effects on biological systems.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to generate reactive oxygen species makes it a candidate for use in cancer therapy, where it can induce oxidative damage in cancer cells.

Industry

In industry, this compound is used as an intermediate in the synthesis of various chemicals. Its unique structure allows it to be used in the production of polymers, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Cinatrin C2 involves the generation of reactive oxygen species through the decomposition of its peroxy group. These reactive oxygen species can interact with various molecular targets, including proteins, lipids, and nucleic acids, leading to oxidative damage. This mechanism is particularly relevant in its potential therapeutic applications, where it can induce oxidative stress in target cells.

Comparison with Similar Compounds

Similar Compounds

    3-Carbonoperoxoyl-4-(1-hydroxydecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a shorter alkyl chain.

    3-Carbonoperoxoyl-4-(1-hydroxytetradecyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a longer alkyl chain.

    3-Carbonoperoxoyl-4-(1-hydroxyhexyl)-5-oxooxolane-2-carboxylic acid: Similar structure but with a different alkyl chain length.

Uniqueness

The uniqueness of Cinatrin C2 lies in its specific alkyl chain length and the presence of multiple functional groups. This combination of features allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications.

Properties

CAS No.

136266-36-9

Molecular Formula

C18H30O8

Molecular Weight

374.4 g/mol

IUPAC Name

3-carbonoperoxoyl-4-(1-hydroxydodecyl)-5-oxooxolane-2-carboxylic acid

InChI

InChI=1S/C18H30O8/c1-2-3-4-5-6-7-8-9-10-11-12(19)13-14(18(23)26-24)15(16(20)21)25-17(13)22/h12-15,19,24H,2-11H2,1H3,(H,20,21)

InChI Key

PGSIZGNMLWEDQZ-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O

Canonical SMILES

CCCCCCCCCCCC(C1C(C(OC1=O)C(=O)O)C(=O)OO)O

Synonyms

cinatrin C2

Origin of Product

United States

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